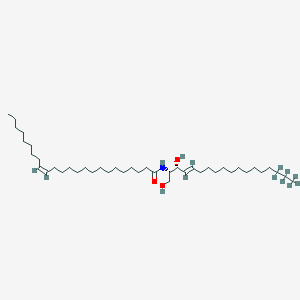

C24:1-Ceramide-d7

Description

Propriétés

IUPAC Name |

(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1/i2D3,4D2,6D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSBNBBOSZJDKB-PVDQZAGSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dichotomous Role of C24:1 Ceramide: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide (d18:1/24:1), a monounsaturated very-long-chain sphingolipid, has emerged as a critical bioactive molecule implicated in a wide array of cellular processes. Unlike its saturated counterparts, the biological functions of C24:1 ceramide are multifaceted and often context-dependent, ranging from essential structural roles in myelin to serving as a biomarker and potential mediator in cardiometabolic diseases. This technical guide provides an in-depth exploration of the biological functions of C24:1 ceramide, with a focus on its involvement in cellular signaling, disease pathogenesis, and its potential as a therapeutic target. Detailed experimental protocols for its quantification and the elucidation of its signaling pathways are presented, alongside quantitative data and visual representations of its metabolic and signaling networks.

Introduction: The Enigmatic Nature of C24:1 Ceramide

Ceramides, composed of a sphingosine backbone linked to a fatty acid, are central molecules in sphingolipid metabolism. The N-acyl chain length and degree of saturation of ceramides dictate their biophysical properties and biological functions. C24:1 ceramide, also known as nervonyl ceramide, contains a 24-carbon monounsaturated fatty acid (nervonic acid). While very-long-chain ceramides are crucial for the structural integrity of biological membranes, particularly the myelin sheath, emerging evidence has implicated C24:1 ceramide in various pathophysiological conditions. Its role appears to be dichotomous, with both detrimental and potentially beneficial effects reported in different biological contexts.

Biological Functions of C24:1 Ceramide

Role in Cellular Signaling

C24:1 ceramide is a key player in several signaling pathways that regulate fundamental cellular processes.

-

Apoptosis: While saturated ceramides like C16:0 are potent inducers of apoptosis, the role of C24:1 ceramide is less clear-cut. Some studies suggest that monounsaturated ceramides, including C24:1, do not significantly reduce cell viability and are less effective at promoting the mitochondrial translocation of Bax, a key step in the apoptotic cascade, when compared to their saturated counterparts[1]. However, other research indicates that the de novo synthesis of C24 ceramides (including C24:1) can contribute to spontaneous neutrophil apoptosis through caspase activation[2][3]. This suggests a cell-type and context-specific role for C24:1 ceramide in programmed cell death.

-

Autophagy: Ceramide-induced autophagy is a complex process that can either be protective or lead to cell death. Dihydroceramides (precursors to ceramides) with C24:1 acyl chains have been shown to induce autophagy in human colorectal cancer cells[4]. The interplay between ceramide-induced apoptosis and autophagy is a critical area of investigation, with the balance often determining cell fate.

-

Cellular Senescence: Recent findings have linked C24:1 ceramide to the aging process. Increased levels of C24:1 ceramide have been found in extracellular vesicles isolated from the serum of aged individuals. These C24:1 ceramide-enriched vesicles can induce senescence in bone-derived mesenchymal stem cells, suggesting a role for this lipid in cell non-autonomous aging[5][6].

Structural and Biophysical Roles

The very-long-chain nature of C24:1 ceramide imparts unique biophysical properties to cellular membranes.

-

Membrane Fluidity and Organization: The presence of a cis-double bond in the nervonic acid chain of C24:1 ceramide influences membrane fluidity. Compared to saturated very-long-chain ceramides, C24:1 ceramide has a lower ability to form ordered gel domains in model membranes at physiological temperatures[7]. This suggests that C24:1 ceramide may modulate the lateral organization and biophysical properties of membranes differently than its saturated counterparts.

-

Myelin Sheath Integrity: Very-long-chain fatty acids, including nervonic acid (C24:1), are abundant in the sphingolipids of the myelin sheath, which insulates nerve fibers[8][9]. The synthesis of C24:1 containing sphingolipids is crucial for the proper formation and stability of myelin[10][11][12]. Deficiencies in the enzyme responsible for synthesizing very-long-chain ceramides, Ceramide Synthase 2 (CerS2), lead to a loss of C24:1 ceramide in myelin and are associated with myelin defects and neurological disorders[10][11][12].

Involvement in Disease Pathogenesis

Elevated levels of C24:1 ceramide have been associated with a range of diseases, particularly those with a metabolic component.

-

Cardiovascular Disease (CVD): Numerous studies have identified C24:1 ceramide as a biomarker for adverse cardiovascular events[13][14][15]. Elevated plasma levels of C24:1, often in conjunction with C16:0 and C18:0 ceramides, are associated with an increased risk of major adverse cardiovascular events (MACE), heart failure, and mortality in patients with coronary artery disease[13][14]. The ratio of C24:1 to C24:0 ceramide has also been proposed as a prognostic marker[16]. Mechanistically, ceramides may contribute to atherosclerosis by facilitating the uptake of oxidized LDL-cholesterol into the arterial wall[13].

-

Metabolic Disorders: C24:1 ceramide levels are also altered in metabolic diseases such as type 2 diabetes and obesity. Higher concentrations of C24:1 ceramide have been observed in individuals with insulin resistance[14]. However, some research suggests a more complex role, with dietary supplementation of nervonic acid leading to increased C24:1 ceramide levels but also improved metabolic parameters in a mouse model of diet-induced obesity[16][17]. This highlights the need for further research to understand the tissue-specific roles of C24:1 ceramide in metabolic regulation.

-

Cancer: The role of C24:1 ceramide in cancer is multifaceted. Increased levels of C24:1 ceramide have been reported in head and neck cancers[18]. Conversely, the CerS2-C24:1 ceramide axis has been shown to limit the metastatic potential of ovarian cancer cells by suppressing the formation of lamellipodia, which are crucial for cell motility[19].

Quantitative Data Summary

The following tables summarize key quantitative findings related to C24:1 ceramide from the cited literature.

Table 1: C24:1 Ceramide in Cardiovascular and Metabolic Diseases

| Disease State | Sample Type | Observation | Reference |

| Coronary Artery Disease (CAD) | Plasma | Associated with increased risk of major adverse cardiovascular events (MACE). | [13] |

| Heart Failure (HF) | Myocardium, Serum | Elevated levels observed in patients with HF. | [13] |

| Hypertension | Cardiomyocytes | Inhibition of SPT, leading to decreased C24:1 ceramide, prevented deleterious heart consequences. | [13] |

| Type 2 Diabetes | Plasma | Concentrations of C24:1 ceramide were significantly higher compared to controls. | [14] |

| Diet-Induced Obesity (Mouse Model) | - | Diet enriched in nervonic acid increased C24:1-ceramides and was associated with reduced weight gain and improved metabolic parameters. | [16][17] |

Table 2: C24:1 Ceramide in Cellular Processes

| Cellular Process | Cell Type | Observation | Reference |

| Apoptosis | HeLa Cells | Monounsaturated C24:1 ceramide did not reduce cell viability compared to saturated ceramides. | [1] |

| Apoptosis | Neutrophils | De novo generation of C24-ceramides contributes to spontaneous apoptosis. | [2][3] |

| Cellular Senescence | Bone-Derived Mesenchymal Stem Cells | Extracellular vesicles from aged individuals enriched in C24:1 ceramide can induce senescence. | [6] |

| Cell Motility | Ovarian Cancer Cells | C24:1 ceramide suppresses the formation of lamellipodia. | [19] |

Signaling Pathways and Logical Relationships

The signaling pathways involving C24:1 ceramide are complex and interconnected. The following diagrams, generated using the DOT language, illustrate some of these key pathways.

Caption: De Novo Synthesis and Metabolism of C24:1 Ceramide.

Caption: Postulated Role of C24:1 Ceramide in Cardiovascular Disease.

References

- 1. pnas.org [pnas.org]

- 2. De novo C16- and C24-ceramide generation contributes to spontaneous neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Very Long-Chain C24:1 Ceramide Is Increased in Serum Extracellular Vesicles with Aging and Can Induce Senescence in Bone-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Early microglial response, myelin deterioration and lethality in mice deficient for very long chain ceramide synthesis in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Early microglial response, myelin deterioration and lethality in mice deficient for very long chain ceramide synthesis in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ceramides as Emerging Players in Cardiovascular Disease: Focus on Their Pathogenetic Effects and Regulation by Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Sphingolipids and metabolic disease: Will the real killer please stand up? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nervonic acid limits weight gain in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ceramide synthase 2-C24:1-ceramide axis limits the metastatic potential of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: C24:1 Ceramide Signaling Pathways in Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ceramides, a class of sphingolipids, are critical bioactive molecules that regulate a multitude of cellular processes, including proliferation, cell senescence, and programmed cell death (apoptosis). Historically viewed as a homogenous group, recent evidence has underscored the functional specificity of ceramide species based on their N-acyl chain length. Very-long-chain ceramides, particularly C24:1 ceramide (Lignoceroyl ceramide), have emerged as potent signaling molecules with distinct roles in apoptosis. Dysregulation of C24:1 ceramide metabolism is implicated in various pathologies, including cancer, making its signaling pathways attractive targets for therapeutic intervention.[1][2] This technical guide provides an in-depth exploration of the core signaling pathways modulated by C24:1 ceramide to induce apoptosis, presents quantitative data from relevant studies, details key experimental protocols, and offers visual diagrams of the molecular cascades.

Generation of C24:1 Ceramide

The cellular concentration of C24:1 ceramide is tightly regulated by a network of enzymes that control its synthesis and degradation. The primary route for its generation is the de novo synthesis pathway, localized mainly in the endoplasmic reticulum (ER).

-

De Novo Synthesis: This pathway begins with the condensation of serine and palmitoyl-CoA. The key enzyme determining the acyl chain length is Ceramide Synthase 2 (CerS2) . CerS2 exhibits high substrate specificity for very-long-chain acyl-CoAs, such as C24:1-CoA, catalyzing their attachment to a sphinganine backbone to form dihydroceramide.[3] A subsequent desaturation step introduces a double bond into the sphingoid base, yielding C24:1 ceramide. The expression and activity of CerS2 are therefore critical determinants of cellular C24:1 ceramide levels.[3][4]

-

Sphingomyelin Hydrolysis: Sphingomyelinases (SMases) hydrolyze sphingomyelin in cellular membranes to generate ceramide. While this is a major pathway for stress-induced ceramide production, it is less specific for acyl chain length compared to the CerS-mediated de novo pathway.[5]

-

Salvage Pathway: This pathway recycles sphingosine, the backbone of ceramides, for reacylation by ceramide synthases to generate ceramide. CerS2 can participate in this pathway, contributing to the C24:1 ceramide pool.[2][6]

References

- 1. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of Very Long-Chain Ceramides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain ceramides (VLC-Cer), a subclass of sphingolipids characterized by acyl chains of 24 carbons or more, are integral components of cellular membranes, particularly in the stratum corneum of the skin. Their unique biophysical properties, largely dictated by their extended acyl chain length, are critical for the formation of a highly ordered and impermeable skin barrier. Beyond their structural role, VLC-Cer are emerging as key signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation. Dysregulation of VLC-Cer metabolism is implicated in the pathogenesis of several skin diseases, cancers, and metabolic disorders. This technical guide provides a comprehensive overview of the biophysical characteristics of VLC-Cer, their impact on membrane organization and function, and their roles in cell signaling. Detailed experimental protocols for the characterization of VLC-Cer and their effects on membrane properties are also presented, along with a summary of quantitative data and visual representations of relevant signaling pathways and experimental workflows.

Introduction

Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid. The length of this fatty acid chain is a critical determinant of the ceramide's biophysical properties and biological functions. Very long-chain ceramides (VLC-Cer) are distinguished by their acyl chains, which are typically 24 carbons or longer (e.g., C24:0, lignoceric acid; C26:0, cerotic acid).

The extended length of the acyl chain in VLC-Cer allows for significant van der Waals interactions and promotes a high degree of order within lipid bilayers. This property is fundamental to the formation of the lamellar structures in the stratum corneum, which create a formidable barrier against water loss and external insults.[1]

In addition to their structural importance, VLC-Cer are bioactive molecules that participate in signaling cascades. The balance between different ceramide species, including long-chain and very long-chain ceramides, can determine cell fate, with VLC-Cer often exhibiting distinct and sometimes opposing effects to their shorter-chain counterparts in processes like apoptosis and cell growth.[2] Understanding the biophysical underpinnings of VLC-Cer function is therefore crucial for the development of therapeutics targeting diseases associated with aberrant ceramide metabolism.

Biophysical Properties of Very Long-Chain Ceramides in Model Membranes

The incorporation of VLC-Cer into lipid bilayers profoundly alters the physical properties of the membrane. These effects are primarily due to the length and saturation of the acyl chain.

Membrane Ordering and Phase Behavior

Saturated VLC-Cer have a strong ordering effect on fluid-phase phospholipid membranes. They increase the packing density of lipid acyl chains, leading to the formation of gel-like domains with reduced fluidity.[3][4] This ordering effect is less pronounced for unsaturated VLC-Cer.[3][4] The presence of VLC-Cer can also induce the formation of interdigitated phases, where the long acyl chains of the ceramides span the entire opposing leaflet of the bilayer.[3][5] This interdigitation can lead to the formation of unique membrane structures, such as tubules.[3][6]

Impact on Membrane Thickness and Permeability

The extended length of VLC-Cer acyl chains contributes to an increase in the thickness of the lipid bilayer.[1] This thickening, combined with the increased order and decreased fluidity, results in a significant reduction in membrane permeability to water and other small molecules.[1][7] Molecular dynamics simulations have shown that the permeability of membranes containing shorter-chain ceramides can be an order of magnitude higher than those with longer-chain ceramides.[1]

Quantitative Data on the Biophysical Effects of Very Long-Chain Ceramides

The following tables summarize quantitative data from various studies on the impact of VLC-Cer on membrane properties.

| Ceramide Species | Model Membrane Composition | Technique | Observed Effect on Bilayer Thickness | Reference |

| C24:0 Ceramide | DPPC/DOPC/Cholesterol | SANS | Destabilizes ordered lipid domains, suggesting complex effects on packing that can influence thickness indirectly. | [8] |

| Various Chain Lengths | Pure Ceramide Bilayers | MD Simulation | Bilayer thickness increases with increasing ceramide chain length. | [1] |

| C24 Ceramide | SC Lipid Model | MD Simulation | No significant change in area per lipid compared to C16 ceramide in mixed bilayers. | [9] |

Table 1: Effect of Very Long-Chain Ceramides on Lipid Bilayer Thickness.

| Ceramide Species | Model Membrane Composition | Technique | Key Findings on Phase Behavior | Reference |

| C24:0 Ceramide | DMPC | DSC, XRD | Induces profound phase separation upon cooling. | [10] |

| C24:0 Ceramide | POPC | Fluorescence Spectroscopy, Confocal Microscopy | Requires higher concentration to induce lateral segregation compared to C16:0 and C18:0 ceramides. | [5] |

| C24:1 Ceramide | POPC | Fluorescence Spectroscopy, Confocal Microscopy | Forms complex tubular structures (cochleates) at 20-30 mol%. | [5] |

| C24:0 Ceramide | DPPC/DOPC/Cholesterol | SANS | Destabilizes saturated lipid clusters. | [11] |

| Ceramide 3 (C26:0) | DPPC | DSC, Fluorescence Polarization | Increases microviscosity and shifts phase transition temperature upwards; induces phase separation at higher concentrations. | [12] |

Table 2: Influence of Very Long-Chain Ceramides on Membrane Phase Behavior.

| Ceramide Species | Model Membrane Composition | Technique | Impact on Permeability | Reference |

| C16 vs. C24 Ceramide | SC Lipid Model | Permeation Studies | Membranes with C24 ceramide have reduced permeability compared to those with C16 ceramide. | [13] |

| Various Chain Lengths | Pure Ceramide Bilayers | MD Simulation | Permeability decreases by an order of magnitude with increasing chain length. | [7] |

| Ceramide NP vs. NS | SC Lipid Model | MD Simulation | Ceramide NP-containing membranes have significantly lower water permeability than those with ceramide NS. | [7] |

Table 3: Effect of Very Long-Chain Ceramides on Membrane Permeability.

Role of Very Long-Chain Ceramides in Cell Signaling

VLC-Cer are not merely structural lipids; they are also active participants in cellular signaling, particularly in the regulation of apoptosis.

Ceramide-Mediated Apoptosis

Ceramide accumulation is a key event in the initiation of apoptosis in response to various cellular stresses.[3][14] VLC-Cer can influence apoptosis both positively and negatively, depending on the cell type and context. One proposed mechanism for ceramide-induced apoptosis involves the formation of channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[15] Another model suggests that ceramides organize into platforms or microdomains within the membrane, which serve as signaling hubs to recruit and activate downstream effector proteins.[3]

Recent studies have identified specific molecular targets for ceramides in the apoptotic pathway. For instance, ceramide has been shown to interact with the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial membrane, promoting apoptosis.[15] Furthermore, ceramide can induce apoptosis by modulating the thioredoxin-interacting protein (Txnip)/thioredoxin 1 (Trx1) complex.[16]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Preparation of Very Long-Chain Ceramide-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing VLC-Cer using the thin-film hydration and extrusion method.[6][17]

Materials:

-

Phospholipids (e.g., DOPC, DPPC)

-

Very long-chain ceramide (e.g., C24:0 ceramide)

-

Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the desired amounts of phospholipids and VLC-ceramide in the chloroform/methanol mixture in a round-bottom flask. For powdered lipids like ceramide, ensure complete dissolution, which may require gentle warming.[6]

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under a stream of nitrogen gas and then under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing vigorously. The temperature of the hydration buffer should be above the phase transition temperature of the lipid mixture.

-

Subject the resulting multilamellar vesicle (MLV) suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of more homogeneous vesicles.

-

To produce LUVs of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm) at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-20 times.

-

Store the prepared liposomes at 4°C and use within a few days.

Analysis of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermotropic phase behavior of lipid membranes.[18]

Materials:

-

Liposome suspension (prepared as in 5.1)

-

Differential scanning calorimeter

-

Hermetically sealed DSC pans

Procedure:

-

Accurately pipette a known amount of the liposome suspension into a DSC sample pan.

-

Prepare a reference pan containing the same volume of buffer.

-

Seal both pans hermetically.

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a temperature below the expected phase transition.

-

Scan the temperature at a controlled rate (e.g., 1-2°C/min) over the desired range, recording the differential heat flow.

-

Analyze the resulting thermogram to determine the pre-transition (Tp) and main transition (Tm) temperatures and the enthalpy of the transition (ΔH).

Determination of Membrane Fluidity by Fluorescence Anisotropy

Fluorescence anisotropy of a membrane-embedded probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) provides a measure of the rotational mobility of the probe, which is related to membrane fluidity.[2][19]

Materials:

-

Liposome suspension

-

DPH stock solution in a suitable solvent (e.g., tetrahydrofuran)

-

Fluorometer equipped with polarizers

Procedure:

-

Label the liposome suspension with DPH by adding a small aliquot of the DPH stock solution while vortexing. The final DPH concentration should be low enough to avoid self-quenching (e.g., 1:300 probe-to-lipid molar ratio).

-

Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to allow for probe incorporation into the lipid bilayers.[2]

-

Measure the fluorescence intensity of the sample with the excitation and emission polarizers oriented parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.

-

Correct for instrumental bias (G-factor) by measuring the fluorescence intensities with a horizontally polarized excitation and vertically (I_HV) and horizontally (I_HH) oriented emission polarizers. The G-factor is calculated as I_HV / I_HH.

-

Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

An increase in anisotropy corresponds to a decrease in membrane fluidity.

Quantification of Very Long-Chain Ceramides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species, including VLC-Cer.[20][21]

Materials:

-

Cell or tissue samples

-

Internal standards (e.g., deuterated ceramides)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

HPLC system with a suitable column (e.g., C8 or C18)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Lipid Extraction:

-

Homogenize the biological sample in the presence of an internal standard.

-

Perform a Bligh and Dyer extraction by adding chloroform and methanol to the homogenate to create a biphasic system.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC Separation:

-

Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol).

-

Inject the sample onto the HPLC column.

-

Separate the different lipid species using a gradient elution with appropriate mobile phases (e.g., a gradient of methanol and 10 mM ammonium acetate buffer).[22]

-

-

MS/MS Detection:

-

Ionize the eluting lipids using ESI in positive ion mode.

-

Detect and quantify the specific VLC-ceramide species using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.

-

Quantify the amount of each VLC-ceramide by comparing its peak area to that of the corresponding internal standard.

-

Conclusion

Very long-chain ceramides are a fascinating class of lipids with profound effects on the biophysical properties of cellular membranes and critical roles in cell signaling. Their extended acyl chains drive the formation of highly ordered, impermeable membrane domains, a feature that is essential for the barrier function of the skin. Furthermore, the chain length of ceramides is a key determinant of their signaling functions, particularly in the regulation of apoptosis. The experimental techniques outlined in this guide provide a robust toolkit for researchers to further investigate the multifaceted roles of VLC-Cer in health and disease, paving the way for the development of novel therapeutic strategies targeting ceramide metabolism and signaling.

References

- 1. nsrrc.org.tw [nsrrc.org.tw]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. solvation.de [solvation.de]

- 11. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of liposomes containing Ceramide 3 and their membrane characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Permeability and microstructure of model stratum corneum lipid membranes containing ceramides with long (C16) and very long (C24) acyl chains. | Semantic Scholar [semanticscholar.org]

- 14. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unraveling the molecular principles by which ceramides commit cells to death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pp.bme.hu [pp.bme.hu]

The Pivotal Role of C24:1 Ceramide in Shaping Membrane Architecture and Regulating Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, are critical components of cellular membranes and serve as key signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] The biophysical properties and biological functions of ceramides are profoundly influenced by the length and saturation of their N-acyl chains. Among the diverse species of ceramides, C24:1 ceramide, also known as nervonoyl ceramide, possesses unique characteristics due to its very long monounsaturated acyl chain. This technical guide provides a comprehensive overview of the current understanding of C24:1 ceramide's role in membrane structure and fluidity, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate its functions.

C24:1 Ceramide and its Impact on Membrane Structure and Fluidity

The presence of a single cis-double bond in its 24-carbon acyl chain imparts distinct biophysical properties to C24:1 ceramide compared to its saturated counterparts (e.g., C24:0 ceramide) and shorter-chain ceramides (e.g., C16:0 ceramide).

Modulation of Membrane Order and Fluidity

C24:1 ceramide has a reduced capacity to induce the formation of highly ordered, rigid gel domains in fluid phospholipid membranes when compared to saturated ceramides.[3][4] This is attributed to the kink in its acyl chain introduced by the cis-double bond, which disrupts tight packing with neighboring lipids. However, despite its unsaturation, the very long chain of C24:1 ceramide still allows it to increase membrane order to some extent and participate in the formation of distinct lipid domains.[5][6]

Studies using fluorescence spectroscopy with probes like Laurdan have shown that the incorporation of ceramides, including C24:1, leads to an increase in the generalized polarization (GP) value, indicating a decrease in membrane fluidity and increased lipid packing.[5][7]

Formation of Interdigitated Phases and Unique Membrane Morphologies

A hallmark of very-long-chain ceramides, including C24:1, is their ability to form interdigitated gel phases.[6][8] In an interdigitated phase, the long acyl chain of the ceramide spans across the opposing leaflet of the bilayer, creating a highly stable and less permeable membrane region. This interdigitation can lead to significant changes in membrane morphology, including the formation of tubular structures and domains with sharp edges.[6][9]

Interaction with Cholesterol and Other Lipids in Rafts

C24:1 ceramide influences the organization of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling. While saturated ceramides can displace cholesterol from lipid rafts to form highly stable, ceramide-rich gel domains, the interaction of C24:1 ceramide is more complex.[10] Its unsaturated chain can modulate the packing and stability of these domains, influencing the lateral segregation of lipids and proteins within the membrane.[11]

Quantitative Data on the Biophysical Effects of C24:1 Ceramide

The following tables summarize quantitative data from various studies on the effects of C24:1 ceramide on membrane properties.

| Membrane Composition | Ceramide Species | Mol% Ceramide | Technique | Parameter | Value | Reference |

| POPC | C24:1 Ceramide (NCer) | - | DSC | Main Phase Transition (Tm) | ~52 °C | [6] |

| POPC/NCer | C24:1 Ceramide (NCer) | 10 | DSC | Tm | ~55 °C | [3] |

| POPC/NCer | C24:1 Ceramide (NCer) | 20 | DSC | Tm | ~58 °C | [3] |

| DEPE | C16:0 Ceramide | 10 | DSC | Tm | Increased | [11] |

| DEPE | C6:0 Ceramide | 10 | DSC | Tm | Decreased | [11] |

| DEPE | C2:0 Ceramide | 10 | DSC | Tm | Decreased | [11] |

| POPC/SM (1:1) | C16:0 Ceramide | 35 | DSC | Exothermal Peak | 64 °C | [12] |

| POPC/SM (1:1) | C16:0 Ceramide | 35 | DSC | Endothermal Transition | 90 °C | [12] |

Table 1: Phase Transition Temperatures of C24:1 Ceramide and Other Ceramides in Model Membranes.

| Cell Type | Treatment | Technique | Parameter | Value | Reference |

| CHO | Control | Laurdan GP | GP | 0.182 ± 0.002 | [5] |

| CHO | 40 µM Ceramide | Laurdan GP | GP | 0.202 ± 0.003 | [5] |

| CHO | 40 µM Glucosylceramide | Laurdan GP | GP | 0.192 ± 0.003 | [5] |

| DPPC Vesicles | Gel Phase | Laurdan GP | GP | 0.7 | [7] |

| DPPC Vesicles | Liquid Crystalline Phase | Laurdan GP | GP | -0.14 | [7] |

Table 2: Laurdan Generalized Polarization (GP) Values in Cells and Model Membranes.

| Bilayer Composition | Ceramide Species | Parameter | Value | Reference |

| pSM/pCer | C16:0 Ceramide (pCer) | Breakthrough Force | Higher than DPPC/pCer | [13] |

| DPPC/pCer | C16:0 Ceramide (pCer) | Breakthrough Force | Lower than pSM/pCer | [13] |

| DOPC/DPPC (1:1) | - | Domain Height Difference | 1.1 ± 0.1 nm | [10] |

Table 3: Nanomechanical Properties of Ceramide-Containing Bilayers Measured by Atomic Force Microscopy.

Role of C24:1 Ceramide in Cellular Signaling

C24:1 ceramide is not merely a structural component of membranes but also an active participant in cellular signaling, particularly in the pathways governing apoptosis and inflammation.

Apoptosis Signaling

The accumulation of specific ceramide species is a critical event in the induction of apoptosis. While shorter-chain ceramides are often associated with the initiation of cell death, very-long-chain ceramides like C24:1 can also play a role, albeit sometimes with different kinetics and downstream effectors.[14][15]

C24:1 ceramide has been implicated in apoptosis induced by stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[14] Its generation can occur downstream of mitochondrial dysfunction and is dependent on caspase activation in some cellular contexts.[14] The apoptotic signaling cascade initiated by C24:1 ceramide can involve both caspase-dependent and -independent pathways, leading to the activation of effector caspases like caspase-3 and the translocation of pro-apoptotic factors.[8][15][16]

Figure 1: Simplified pathway of C24:1 ceramide-mediated apoptosis.

Inflammatory Signaling

Ceramides are key mediators in inflammatory responses. The generation of C24:1 ceramide has been linked to inflammatory signaling cascades, often initiated by cytokines like TNF-α.[17] This can lead to the activation of downstream pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory genes.[7][18] C24:1 ceramide can also modulate the activity of protein kinases, such as Protein Kinase C (PKC), and protein phosphatases, thereby fine-tuning the cellular response to inflammatory stimuli.[15][19]

Figure 2: C24:1 ceramide's role in inflammatory signaling pathways.

Regulation of Kinase and Phosphatase Pathways

C24:1 ceramide has been shown to modulate key signaling hubs, including the PI3K/Akt and ERK pathways, which are central to cell survival and proliferation. In some contexts, the accumulation of C24:1 ceramide can lead to the inhibition of the pro-survival Akt pathway, contributing to its pro-apoptotic effects.[6][20] Conversely, ceramide can also activate the ERK pathway, which can have context-dependent outcomes on cell fate.[4] The mechanism often involves the regulation of protein phosphatases, such as PP1 and PP2A, which can dephosphorylate and inactivate Akt.[15][21]

Figure 3: Regulation of Akt and ERK pathways by C24:1 ceramide.

Experimental Protocols for Studying C24:1 Ceramide

A variety of sophisticated biophysical and cell biology techniques are employed to investigate the role of C24:1 ceramide in membrane biology.

Preparation of Model Membranes

Giant Unilamellar Vesicles (GUVs) and Large Unilamellar Vesicles (LUVs) are widely used model systems to study the biophysical effects of lipids.

Protocol: GUV Formation by Electroformation

-

Lipid Film Preparation: A solution of the desired lipid mixture (e.g., POPC and C24:1 ceramide) in chloroform is spread onto conductive indium tin oxide (ITO)-coated glass slides. The solvent is evaporated under a stream of nitrogen and then under vacuum to form a thin lipid film.

-

Assembly of the Electroformation Chamber: Two ITO slides are assembled with a spacer in between to form a chamber, which is then filled with a swelling solution (e.g., sucrose solution).

-

Electroformation: An AC electric field is applied to the chamber for several hours at a temperature above the phase transition temperature of the lipid mixture. This process promotes the swelling of the lipid film and the formation of GUVs.

-

Harvesting: The GUVs are carefully harvested from the chamber for observation.

Figure 4: Workflow for GUV preparation by electroformation.

Biophysical Characterization Techniques

Differential Scanning Calorimetry (DSC) DSC is used to measure the phase transition temperature (Tm) of lipid bilayers.

Protocol: DSC Analysis of Lipid Vesicles

-

Sample Preparation: LUVs of the desired lipid composition are prepared by extrusion.

-

DSC Measurement: A precise amount of the vesicle suspension is loaded into the sample cell of the calorimeter, with the corresponding buffer in the reference cell.

-

Thermal Scan: The sample and reference cells are heated at a constant rate, and the differential heat flow is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram shows peaks corresponding to phase transitions. The peak maximum is taken as the Tm.

Atomic Force Microscopy (AFM) AFM provides high-resolution topographical images of lipid bilayers and can also be used for force spectroscopy to measure nanomechanical properties.

Protocol: AFM Imaging of Supported Lipid Bilayers

-

Bilayer Preparation: A supported lipid bilayer is formed by fusing LUVs onto a freshly cleaved mica surface.

-

Imaging: The AFM tip scans the surface of the bilayer in liquid, and the deflection of the cantilever is used to generate a topographical image.

-

Force Spectroscopy: The tip is pressed into and retracted from the membrane at specific locations to measure the breakthrough force, which provides information about the mechanical resistance of different lipid domains.

Confocal Fluorescence Microscopy This technique is used to visualize lipid domains in GUVs or cell membranes using fluorescent probes that preferentially partition into different lipid phases.

Protocol: Confocal Imaging of Lipid Domains

-

Labeling: GUVs or cells are labeled with a fluorescent lipid analog (e.g., a dye-conjugated phospholipid) that exhibits different fluorescence properties in ordered versus disordered phases.

-

Imaging: The sample is observed using a confocal microscope, and images are captured at different focal planes.

-

Analysis: The distribution of the fluorescent probe reveals the presence and morphology of different lipid domains.

Conclusion

C24:1 ceramide stands out as a multifaceted lipid that significantly influences the biophysical landscape of cellular membranes and actively participates in critical signaling pathways. Its unique structural features, characterized by a very long acyl chain with a single double bond, allow it to modulate membrane fluidity, promote the formation of interdigitated phases, and influence the organization of lipid rafts in a manner distinct from its saturated and shorter-chain counterparts. As a signaling molecule, C24:1 ceramide is implicated in the regulation of fundamental cellular processes such as apoptosis and inflammation, often through the modulation of key kinase and phosphatase cascades.

A deeper understanding of the specific roles of C24:1 ceramide in both membrane biophysics and cellular signaling is crucial for advancing our knowledge of various physiological and pathological conditions. The continued application of advanced experimental techniques will undoubtedly unravel further complexities of C24:1 ceramide's function, paving the way for the development of novel therapeutic strategies targeting sphingolipid metabolism and signaling in a range of diseases.

References

- 1. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ceramide- and ERK-dependent pathway for the activation of CCAAT/enhancer binding protein by interleukin-1beta in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel insights into the modulation of the voltage-gated potassium channel KV1.3 activation gating by membrane ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidylinositol 3-kinase/AKT pathway regulates the endoplasmic reticulum to golgi traffic of ceramide in glioma cells: a link between lipid signaling pathways involved in the control of cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipid domain formation and membrane shaping by C24-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Ceramide induces p38 MAPK-dependent apoptosis and Bax translocation via inhibition of Akt in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atomic force microscopy characterization of palmitoylceramide and cholesterol effects on phospholipid bilayers: a topographic and nanomechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BcR-induced apoptosis involves differential regulation of C16 and C24-ceramide formation and sphingolipid-dependent activation of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

C24:1 Ceramide Metabolism and its Enzymatic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide (Cer), a central molecule in sphingolipid metabolism, plays a pivotal role in a myriad of cellular processes, including cell cycle regulation, apoptosis, and cell motility. The biological function of ceramide is intricately linked to the length and saturation of its N-acyl chain. This technical guide focuses on the metabolism and enzymatic regulation of C24:1 ceramide (Nervonoyl-sphingosine), a very-long-chain monounsaturated ceramide. Dysregulation of C24:1 ceramide levels has been implicated in various pathologies, including cancer and cardiovascular diseases, making its metabolic pathways a critical area of research for therapeutic intervention. This document provides a comprehensive overview of the synthesis and degradation of C24:1 ceramide, the enzymes governing these processes, quantitative data on enzyme kinetics and cellular concentrations, detailed experimental protocols for its study, and visual representations of its metabolic and signaling pathways.

C24:1 Ceramide Metabolism: Synthesis and Degradation

The cellular concentration of C24:1 ceramide is tightly controlled by the coordinated action of synthetic and catabolic enzymes.

Synthesis of C24:1 Ceramide

The primary route for C24:1 ceramide synthesis is through the de novo pathway, catalyzed by the Ceramide Synthase (CerS) family of enzymes. Specifically, Ceramide Synthase 2 (CerS2) exhibits a high degree of specificity for very-long-chain fatty acyl-CoAs, including nervonoyl-CoA (C24:1-CoA).[1][2][3] CerS2 is predominantly localized in the endoplasmic reticulum and catalyzes the N-acylation of a sphingoid base (sphinganine or sphingosine) to form dihydroceramide or ceramide, respectively.[4]

Degradation of C24:1 Ceramide

The hydrolysis of C24:1 ceramide into sphingosine and a C24:1 fatty acid is carried out by ceramidase (CDase) enzymes. Both neutral ceramidase (nCDase) and alkaline ceramidases (ACERs) have been shown to degrade C24:1 ceramide.[1][5] Notably, alkaline ceramidase 1 (ACER1) and alkaline ceramidase 2 (ACER2) display a preference for very-long-chain unsaturated ceramides like C24:1 ceramide.[6][7]

Further Metabolism

Once synthesized, C24:1 ceramide can be further metabolized into other complex sphingolipids. It can be converted to sphingomyelin (SM) by sphingomyelin synthase or glycosylated to form glucosylceramide (GlcCer) by glucosylceramide synthase. These conversions are crucial for maintaining the balance of different sphingolipid species within the cell.

Quantitative Data

Enzyme Kinetics

The following table summarizes the available kinetic parameters for enzymes involved in C24:1 ceramide metabolism.

| Enzyme | Substrate | Apparent Km (µM) | Vmax (pmol/min/mg) | Source |

| Alkaline Ceramidase 2 (ACER2) | D-e-C24:1-ceramide | 81.40 ± 10.21 | 27.07 ± 3.74 | [1] |

Note: Further research is required to establish the kinetic parameters of CerS2 with C24:1-CoA and neutral ceramidase with C24:1 ceramide.

Cellular and Tissue Concentrations of C24:1 Ceramide

The concentration of C24:1 ceramide varies significantly between different tissues and disease states.

| Sample Type | Condition | C24:1 Ceramide Concentration | Source |

| Colorectal Cancer Tissue | Cancer | 14.00 pmol/mg | [8] |

| Normal Intestinal Tissue | Normal | 14.06 pmol/mg | [8] |

| Human Plasma | Colorectal Cancer | 1474.22 pmol/mL | [8] |

| Healthy Breast Tissue | Normal | 2.80 ± 0.8 pmol/mg | [9] |

| Malignant Breast Tumor Tissue | Cancer | Significantly increased vs. normal | [9][10] |

| Human Plasma (for calibration) | Healthy | Calibration range: 1.3-665 ng/mL | [11] |

| Human Plasma (Gestational Diabetes Study) | Control | 5000-10000 ng/mL (approx.) | [12] |

Signaling Pathways Involving C24:1 Ceramide

C24:1 ceramide is emerging as a critical signaling molecule, particularly in the context of cancer metastasis.

Regulation of Cell Motility and Metastasis

Studies have shown that the CerS2-C24:1-ceramide axis plays a crucial role in limiting the metastatic potential of ovarian cancer cells.[13] Elevated levels of C24:1 ceramide have been demonstrated to suppress the formation of lamellipodia , which are essential for cell motility.[13] This effect is counteracted by the activity of neutral ceramidase, which degrades C24:1 ceramide.

Interaction with the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, proliferation, and survival. There is evidence of crosstalk between ceramide signaling and the PI3K/Akt pathway.[14][15][16] While the precise mechanisms of C24:1 ceramide's interaction with this pathway are still under investigation, it is suggested that ceramide-induced apoptosis can involve the inhibition of Akt.[16]

Experimental Protocols

Lipid Extraction and C24:1 Ceramide Quantification by LC-MS/MS

This protocol is adapted from established methods for sphingolipid analysis.[17][18]

Materials:

-

Chloroform, Methanol, Isopropanol, Ethyl Acetate, Water (LC-MS grade)

-

Internal Standards (e.g., C17:0 ceramide, or deuterated C24:1 ceramide)

-

Ammonium formate

-

Formic acid

-

Cell or tissue homogenates, or plasma samples

-

Vortex mixer, Centrifuge, Nitrogen evaporator

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation: To 100 µL of plasma or cell/tissue homogenate, add a known amount of internal standard.

-

Lipid Extraction:

-

Add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase.

-

Repeat the extraction of the aqueous phase with 1 mL of chloroform.

-

Pool the organic phases and dry under a stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Use a C18 reverse-phase column with a gradient elution, for example, using a mobile phase system of water with 0.1% formic acid and 1 mM ammonium formate (A) and methanol/isopropanol with 0.1% formic acid and 1 mM ammonium formate (B).

-

Set the mass spectrometer to operate in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for C24:1 ceramide and the internal standard.

-

-

Quantification: Calculate the concentration of C24:1 ceramide by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of C24:1 ceramide.

In Vitro Ceramide Synthase 2 (CerS2) Activity Assay

This protocol is based on methods described for measuring ceramide synthase activity.[4][19][20][21][22]

Materials:

-

Cell or tissue microsomes (as the enzyme source)

-

Sphinganine (or sphingosine)

-

Nervonoyl-CoA (C24:1-CoA)

-

Reaction buffer (e.g., 25 mM potassium phosphate buffer, pH 7.4)

-

Extraction solvent (e.g., ethyl acetate/isopropanol/water)

-

Internal standard for LC-MS/MS (e.g., C17:0 ceramide)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, sphinganine, and C24:1-CoA. Pre-warm the mixture to 37°C.

-

Enzyme Reaction: Initiate the reaction by adding the microsomal protein to the reaction mixture.

-

Incubation: Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Extraction: Stop the reaction by adding the extraction solvent containing the internal standard. Vortex vigorously and centrifuge to separate the phases.

-

Analysis: Collect the organic phase, dry it down, reconstitute, and analyze the formation of C24:1 ceramide by LC-MS/MS as described in section 4.1.

-

Calculation: Determine the enzyme activity as the amount of C24:1 ceramide produced per unit time per amount of protein.

Neutral and Alkaline Ceramidase Activity Assays

This protocol provides a general framework for measuring ceramidase activity, which can be adapted for neutral or alkaline conditions using specific substrates and buffers.[23][24][25][26][27][28]

Materials:

-

Cell or tissue lysates/microsomes (as the enzyme source)

-

C24:1 ceramide substrate

-

Reaction Buffer:

-

Neutral Ceramidase: e.g., 50 mM HEPES, pH 7.4, containing a detergent like Triton X-100.

-

Alkaline Ceramidase: e.g., 25 mM Glycine-NaOH, pH 9.0, containing CaCl₂ and Triton X-100.

-

-

Extraction solvent (e.g., chloroform:methanol 2:1 v/v)

-

Internal standard for LC-MS/MS (e.g., C17:0 sphingosine)

-

LC-MS/MS system

Procedure:

-

Substrate Preparation: Disperse the C24:1 ceramide substrate in the appropriate reaction buffer using sonication to form micelles.

-

Enzyme Reaction: Mix the enzyme source with the substrate solution.

-

Incubation: Incubate at 37°C for a specific time.

-

Reaction Termination and Extraction: Stop the reaction by adding the extraction solvent containing the internal standard. Vortex and centrifuge to separate phases.

-

Analysis: Collect the organic phase, dry, reconstitute, and analyze the amount of sphingosine produced using LC-MS/MS.

-

Calculation: Express ceramidase activity as the amount of sphingosine generated per unit time per amount of protein.

Visualizations

C24:1 Ceramide Metabolic Pathway

Caption: Overview of the metabolic pathways for C24:1 ceramide synthesis and degradation.

C24:1 Ceramide in the Regulation of Cell Motility

Caption: Proposed signaling role of C24:1 ceramide in suppressing cell motility.

Experimental Workflow for C24:1 Ceramide Analysis

Caption: A simplified workflow for the quantification of C24:1 ceramide.

Conclusion

C24:1 ceramide is a crucial bioactive lipid whose metabolism is tightly regulated by a specific set of enzymes. Its role in cellular signaling, particularly in the context of cancer cell motility, underscores its importance as a potential therapeutic target and biomarker. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals aiming to further elucidate the complex biology of C24:1 ceramide and its implications in health and disease. Further research is warranted to fully characterize the kinetic properties of all enzymes involved in its metabolism and to delineate the intricate signaling networks it governs.

References

- 1. Substrate Specificity, Membrane Topology, and Activity Regulation of Human Alkaline Ceramidase 2 (ACER2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingolipids and metabolic disease: Will the real killer please stand up? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of alkaline ceramidases in the generation of sphingosine and its phosphate in erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramides Profile Identifies Patients with More Advanced Stages of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Ceramide synthases and ceramide levels are increased in breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. mdpi.com [mdpi.com]

- 13. Ceramide synthase 2-C24:1-ceramide axis limits the metastatic potential of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphatidylinositol 3-kinase/AKT pathway regulates the endoplasmic reticulum to golgi traffic of ceramide in glioma cells: a link between lipid signaling pathways involved in the control of cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide induces p38 MAPK-dependent apoptosis and Bax translocation via inhibition of Akt in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]

- 19. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. avantiresearch.com [avantiresearch.com]

- 23. Activity of neutral and alkaline ceramidases on fluorogenic N-acylated coumarin-containing aminodiols - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]

- 25. Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Measurement of neutral ceramidase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ceramide C24:1 Atlas: A Technical Guide to its Natural Abundance, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide C24:1, a member of the very-long-chain ceramide family, is a critical bioactive sphingolipid implicated in a multitude of physiological and pathological processes. Its unique monounsaturated nervonic acid (C24:1) acyl chain confers specific biophysical properties that influence membrane structure and cellular signaling. This technical guide provides a comprehensive overview of the natural abundance and distribution of C24:1 ceramide, details its involvement in key signaling pathways, and offers standardized experimental protocols for its accurate quantification.

Natural Abundance and Distribution of C24:1 Ceramide

Ceramide C24:1 exhibits a wide and varied distribution across different organisms, tissues, and subcellular compartments. The following tables summarize the quantitative data on its abundance from various studies.

Table 1: C24:1 Ceramide Concentration in Human Tissues and Fluids

| Sample Type | Concentration | Notes |

| Plasma | 0.51 ± 0.17 µmol/L | In healthy adults, C24:1 ceramide constitutes approximately 9% of the total measured plasma ceramides.[1] Elevated plasma levels of C24:1 ceramide have been associated with an increased risk of cardiovascular mortality.[2][3][4] |

| Serum Extracellular Vesicles (EVs) | 15.4 pmol/sample (older women) vs. 3.8 pmol/sample (younger women) | The amount of C24:1 ceramide in serum EVs significantly increases with age.[5] |

| Adipose Tissue | Greater in obese females than lean females. | C24:1 ceramide levels in adipocytes are influenced by obesity and sex.[6] |

| Stratum Corneum (Skin) | ~50% of total lipids | Ceramides are a major component of the skin's lipid barrier, with C24:1 being a significant species.[7][8] |

Table 2: C24:1 Ceramide Concentration in Rodent Tissues

| Organism | Tissue | Concentration (nmol/g wet weight unless specified) | Notes |

| Rat | Liver | 28.0 ± 3.5 | - |

| Rat | Heart | 105.2 ± 13.3 | - |

| Rat | Brain | 69.8 ± 22.2 | - |

| Rat | Muscle | 29.5 ± 5.0 | - |

| Rat | Lung | Accumulates following injection of erucic acid, a precursor to nervonic acid.[9] | - |

| Mouse | Hippocampus | Age-dependent accumulation | Observed in both male and female mice.[10][11] |

| Mouse | Kidney | Localized to the cortex.[12][13] | - |

Subcellular Distribution

The synthesis of ceramides, including C24:1, is initiated in the endoplasmic reticulum (ER). From the ER, they are transported to the Golgi apparatus for further metabolism into more complex sphingolipids like sphingomyelin and glycosphingolipids.[14] C24:1 ceramide has also been localized to the apicolateral cell membrane and primary cilia.[15]

Signaling Pathways Involving C24:1 Ceramide

Ceramide C24:1 is not merely a structural lipid; it is a potent signaling molecule involved in various cellular processes. While many signaling roles are attributed to ceramides as a general class, specific functions are emerging for very-long-chain species like C24:1.

Ceramides, in general, are known to be pro-apoptotic and can induce cell cycle arrest and autophagy.[16] They can exert these effects through both extrinsic and intrinsic pathways. Extrinsically, ceramides can influence signaling cascades initiated by death receptors like CD95 and TNFα.[16] Intrinsically, they can act on mitochondria to promote the release of pro-apoptotic factors.[16]

Specifically, C24:1 ceramide has been implicated in:

-

Cardiovascular Disease: Elevated levels of C24:1 ceramide are associated with adverse cardiovascular events.[2][4] It, along with other ceramides, can contribute to endothelial dysfunction.[17]

-

Inflammation: C24:1 ceramide levels have been positively correlated with the inflammatory marker IL-6.[4]

-

Immunity: Tumor-derived C24:1 ceramides can induce apoptosis in dendritic cells by inhibiting the PI3K/Akt and ERK survival pathways.[18]

-

Aging: An age-dependent increase in C24:1 ceramide has been observed in the mouse hippocampus and in human serum extracellular vesicles, where it can induce senescence in mesenchymal stem cells.[5][10][11]

The central role of ceramide in sphingolipid metabolism is depicted in the following signaling pathway diagram.

Caption: Simplified overview of ceramide metabolism and its role as a signaling hub.

Experimental Protocols

Accurate quantification of C24:1 ceramide is crucial for understanding its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[1][19][20][21][22][23]

Key Methodologies

-

Lipid Extraction: The Bligh and Dyer method, using a chloroform:methanol mixture, is a widely used and effective protocol for extracting ceramides from plasma and tissue homogenates.[1]

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) with a C8 or C18 column is commonly employed to separate different ceramide species.[1][21]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive-ion mode with multiple reaction monitoring (MRM) provides high sensitivity and specificity for ceramide quantification.[1] The characteristic daughter ion at m/z 264 is typically monitored for ceramides.[1]

-

Quantification: Stable isotope-labeled internal standards, such as C17 or C25 ceramides, are essential for accurate quantification.[1] Calibration curves are generated using pure standards of the ceramide species of interest.[1]

Representative Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of C24:1 ceramide from biological samples.

Caption: A standard workflow for the quantification of C24:1 ceramide.

Conclusion

Ceramide C24:1 is a multifaceted lipid with significant roles in membrane biology and cellular signaling. Its abundance and distribution are dynamically regulated and altered in various disease states, highlighting its potential as a biomarker and therapeutic target. The methodologies outlined in this guide provide a robust framework for researchers to accurately investigate the functions of C24:1 ceramide and further elucidate its importance in health and disease.

References

- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramides as Emerging Players in Cardiovascular Disease: Focus on Their Pathogenetic Effects and Regulation by Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Very Long-Chain C24:1 Ceramide Is Increased in Serum Extracellular Vesicles with Aging and Can Induce Senescence in Bone-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingolipid content of human adipose tissue: relationship to adiponectin and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Evidence of accumulation of ceramides containing [14C]nervonic acid in the rat lung following injection of [14C]erucic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Age-dependent changes in nervonic acid-containing sphingolipids in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Emerging Roles of Ceramide in Cardiovascular Diseases [aginganddisease.org]

- 18. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 20. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Methodological & Application

LC-MS/MS method for C24:1-Ceramide-d7 quantification

An LC-MS/MS method for the quantification of C24:1 Ceramide, a significant very-long-chain sphingolipid implicated in various cellular processes, has been developed and validated. This application note provides a detailed protocol for the sensitive and specific quantification of C24:1 Ceramide in biological matrices, such as plasma, utilizing C24:1-Ceramide-d7 as a stable isotope-labeled internal standard.

The methodology is based on a straightforward protein precipitation for sample preparation, followed by a rapid and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Quantification is achieved through multiple reaction monitoring (MRM) in positive ion electrospray ionization mode. This method is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this bioactive lipid.

Principle of the Method

The quantification of endogenous C24:1 Ceramide is performed using a stable isotope dilution LC-MS/MS assay. A known concentration of the deuterated internal standard, this compound, is added to the samples at the beginning of the sample preparation process.[1][2][3] This internal standard is chemically identical to the analyte but has a different mass due to the deuterium labels. It co-elutes with the endogenous C24:1 Ceramide and experiences similar ionization and fragmentation, allowing it to compensate for variations in sample extraction, matrix effects, and instrument response. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

| Material/Reagent | Supplier | Notes |

| C24:1 Ceramide | Avanti Polar Lipids, Inc. | Purity > 99% |

| This compound | Avanti Polar Lipids, Inc. | Purity > 99% deuterated forms[1] |

| Methanol (MeOH) | Fluka | HPLC Grade |

| Isopropanol (IPA) | Fluka | HPLC Grade |

| Acetonitrile (ACN) | Fluka | HPLC Grade |

| Formic Acid | Sigma-Aldrich | LC-MS Grade |

| Water | Milli-Q or equivalent | HPLC Grade |

| Human Plasma | Reputable biological supplier | --- |

| Microcentrifuge tubes | --- | 1.5 mL |

| Pipettes and tips | --- | --- |

| Vortex mixer | --- | --- |

| Centrifuge | --- | Capable of 10,000 x g and 4°C |

| Nitrogen evaporator or vacuum centrifuge | --- | --- |

| HPLC Vials | --- | With inserts |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of C24:1 Ceramide and this compound by dissolving the lyophilized powders in a suitable solvent such as methanol:chloroform (1:1, v/v).

-

Working Standard Solutions: Prepare a series of working standard solutions of C24:1 Ceramide by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 5 ng/mL to 1000 ng/mL).

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the stock solution with methanol.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of C24:1 Ceramide from plasma or serum samples.[4][5]

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

-

Internal Standard Addition: Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples).

-

Protein Precipitation: Add 250 µL of pre-cooled (-20°C) isopropanol.[4][5]

-

Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.[4][5] Vortex again for 1 minute and then incubate at 4°C for 2 hours to ensure complete protein precipitation.[4][5]

-

Centrifugation: Centrifuge the samples at 10,300 x g for 10 minutes at 4°C.[4][5]

-

Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Figure 1: Experimental workflow for C24:1 Ceramide quantification.

LC-MS/MS Method

The following are typical starting parameters that may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | ACE Excel SuperC18 (1.7 µm, 100 mm × 2.1 mm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid[6] |

| Mobile Phase B | Isopropanol with 0.1% Formic Acid[6] |

| Flow Rate | 0.3 mL/min[7][8] |

| Injection Volume | 5 µL[7] |

| Column Temperature | 40°C |

| Gradient | 0-0.5 min, 65% B; 0.5-2 min, 65-90% B; 2-3 min, 90-100% B; 3-4 min, 100% B; 4.1-5 min, 65% B[6] |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7] |

| Capillary Voltage | 2.5 kV[7] |

| Source Temperature | 140°C[7] |

| Desolvation Temperature | 600°C[7] |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Multiple Reaction Monitoring (MRM) Transitions

The most abundant product ion for ceramides typically arises from the loss of the fatty acyl chain, resulting in a fragment corresponding to the sphingoid base (m/z 264 for sphingosine d18:1).[6]

Figure 2: Logical diagram of MRM for ceramide detection.

Table 3: MRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| C24:1 Ceramide | 648.6 | 264.3 | 35 |

| This compound | 655.6 | 264.3 | 35 |

Note: The exact m/z values and collision energies should be optimized by infusing the pure standards into the mass spectrometer.

Quantification and Data Analysis

A calibration curve is constructed by plotting the peak area ratio of the C24:1 Ceramide to the this compound internal standard against the concentration of the C24:1 Ceramide standards. A linear regression analysis with a weighting factor of 1/x is typically used. The concentration of C24:1 Ceramide in the unknown samples is then calculated from this calibration curve.

Method Validation and Expected Performance

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.[9]

Table 4: Typical Method Performance Characteristics

| Parameter | Expected Result |

| Linearity (R²) | > 0.99[7][10] |

| Lower Limit of Quantification (LLOQ) | 0.02 - 0.08 µg/mL[6] |

| Intra- and Inter-day Precision (%CV) | < 15%[6][10] |

| Accuracy (%RE) | Within ±15%[6] |

| Extraction Recovery | 98 - 109%[10] |

Conclusion